Hydrochlorothiazide Impurity C

Catalog No.
S700950
CAS No.
402824-96-8
M.F
C15H16Cl2N6O8S4
M. Wt
607.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrochlorothiazide Impurity C

CAS Number

402824-96-8

Product Name

Hydrochlorothiazide Impurity C

IUPAC Name

6-chloro-4-[[(6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-7-yl)sulfonylamino]methyl]-1,1-dioxo-2,3-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide

Molecular Formula

C15H16Cl2N6O8S4

Molecular Weight

607.5 g/mol

InChI

InChI=1S/C15H16Cl2N6O8S4/c16-8-1-10-14(34(28,29)20-5-19-10)4-13(8)33(26,27)21-6-23-7-22-35(30,31)15-3-12(32(18,24)25)9(17)2-11(15)23/h1-4,19-22H,5-7H2,(H2,18,24,25)

InChI Key

ARZJHXODDVTRLY-UHFFFAOYSA-N

SMILES

C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)NCN3CNS(=O)(=O)C4=CC(=C(C=C43)Cl)S(=O)(=O)N)Cl

Synonyms

N-[[7-(Aminosulfonyl)-6-chloro-2,3-dihydro-1,1-dioxo-4H-1,2,4-benzothiadiazin-4-yl]methyl]-6-chloro-3,4-dihydro-1,1-dioxo-2H-1,2,4-benzothiadiazine-7-sulfonamide ; HCTZ-CH2-HCTZ; 6-Chloro-4-({[(6-Chloro-1,1-Dioxido-3,4-Dihydro-2H-1,2,4-Benzothiadiazin-7-Yl)

Canonical SMILES

C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)NCN3CNS(=O)(=O)C4=CC(=C(C=C43)Cl)S(=O)(=O)N)Cl

Description

Hydrochlorothiazide impurity C is a potential impurity found in commercial hydrochlorothiazide preparations. Hydrochlorothiazide is a thiazide diuretic that inhibits the apical membrane sodium chloride cotransporter in the distal and collecting duct nephron segments.
An impurity in bulk Hydrochlorothiazide. Dimer Impurity C.
Hydrochlorothiazide Impurity C is an impurity in bulk Hydrochlorothiazide.

Identification and Characterization:

  • This compound, also known as Hydrochlorothiazide Dimer, is an impurity formed during the manufacturing process of the diuretic medication Hydrochlorothiazide ().
  • Its chemical structure and properties are well-defined, with a molecular formula of C15H16Cl2N6O8S4 and a molecular weight of 607.489 [, ].
  • Several resources provide detailed information on its structure, including and .

Potential Application in Research:

  • As an impurity, 6-Chloro-N-((6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide is not intended for therapeutic use.

    • Quality control: Detecting and quantifying the amount of the dimer in Hydrochlorothiazide is crucial for ensuring the drug's purity and safety. Analytical methods like chromatography and mass spectrometry are employed for this purpose [].
    • Stability studies: Understanding how the dimer forms and how it affects the stability of Hydrochlorothiazide during storage and under different conditions is important for optimizing drug formulation and shelf life [].

Hydrochlorothiazide Impurity C, also known as Hydrochlorothiazide Dimer, is a chemical compound with the CAS number 402824-96-8. This compound is classified as an impurity found in commercial formulations of Hydrochlorothiazide, a widely used thiazide diuretic for treating hypertension and edema. The full chemical name is N-[[7-(Aminosulfonyl)-6-chloro-2,3-dihydro-1,1-dioxo-4H-1,2,4-benzothiadiazin-4-yl]methyl]-6-chloro-3,4-dihydro-1,1-dioxo-2H-1,2,4-benzothiadiazine-7-sulfonamide .

Typical of sulfonamides and thiazides. These include:

  • Reduction Reactions: The sulfonamide group can be reduced to form amines under specific conditions.
  • Hydrolysis: The dioxo groups may hydrolyze in the presence of water and acids or bases.
  • Substitution Reactions: The chlorine atoms in the structure can participate in nucleophilic substitution reactions.

These reactions are essential for understanding the stability and degradation pathways of the compound in pharmaceutical formulations.

The synthesis of Hydrochlorothiazide Impurity C typically involves:

  • Dimerization: The formation of this impurity occurs through dimerization processes involving Hydrochlorothiazide molecules under specific conditions.
  • Chemical Modifications: Various synthetic routes may involve modifications to the existing Hydrochlorothiazide structure, including chlorination and sulfonation steps.

These methods are generally conducted under controlled laboratory conditions to ensure purity and yield .

Hydrochlorothiazide Impurity C is primarily utilized in:

  • Quality Control: It serves as a reference standard for monitoring impurity levels in Hydrochlorothiazide formulations during production.
  • Analytical Studies: Used in research settings to study the degradation pathways and stability of Hydrochlorothiazide.
  • Regulatory Compliance: Essential for Abbreviated New Drug Application filings with regulatory bodies like the Food and Drug Administration .

Interaction studies involving Hydrochlorothiazide Impurity C focus on its effects when present alongside Hydrochlorothiazide. These studies aim to establish:

  • Synergistic Effects: Understanding whether the impurity enhances or diminishes the therapeutic effects of Hydrochlorothiazide.
  • Toxicological Assessments: Evaluating any potential adverse effects that may arise from impurities in drug formulations.

Such studies are crucial for ensuring patient safety and drug efficacy.

Hydrochlorothiazide Impurity C shares structural similarities with several other compounds within the thiazide class and related sulfonamides. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberStructure SimilarityUnique Features
Hydrochlorothiazide58-93-5YesEstablished diuretic with significant clinical use
Chlorthalidone50-54-8YesLonger half-life; used for hypertension
Bendroflumethiazide117-15-3YesUsed primarily for hypertension; different metabolism
Indapamide86365-73-3YesNon-thiazide diuretic; distinct mechanism of action

Hydrochlorothiazide Impurity C is unique due to its role as an impurity rather than a therapeutic agent. Its presence can impact the efficacy and safety profiles of thiazide diuretics like Hydrochlorothiazide, making it a critical subject of study in pharmaceutical science .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.3

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

5

Exact Mass

605.9289516 g/mol

Monoisotopic Mass

605.9289516 g/mol

Heavy Atom Count

35

Appearance

White to Off-White Solid

Melting Point

>252°C

UNII

22J416Y79C

Other CAS

402824-96-8

Wikipedia

6-chloro-N-((6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide

Dates

Modify: 2023-08-15

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